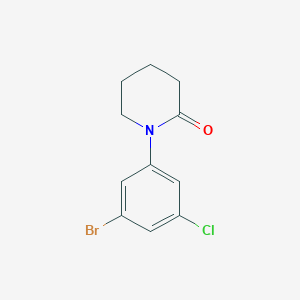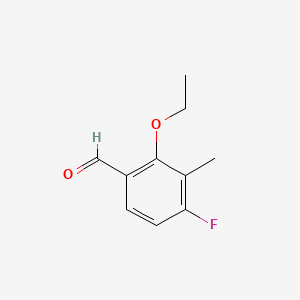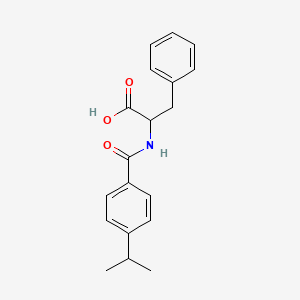
2-Chloro-3-fluoro-4-iodobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-fluoro-4-iodobenzaldehyde is a halogen-substituted benzaldehyde with the molecular formula C7H3ClFIO and a molecular weight of 284.45 g/mol . This compound is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzaldehyde ring, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
The synthesis of 2-Chloro-3-fluoro-4-iodobenzaldehyde typically involves halogenation reactions. One common method is the halogen exchange reaction, where a precursor compound such as 2-Chloro-3-fluorobenzaldehyde is treated with iodine under specific conditions to introduce the iodine atom at the desired position . Industrial production methods may involve similar halogenation techniques, optimized for large-scale synthesis.
Análisis De Reacciones Químicas
2-Chloro-3-fluoro-4-iodobenzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The compound can participate in condensation reactions, such as the Knoevenagel condensation, to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Chloro-3-fluoro-4-iodobenzaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Medicine: It is utilized in the synthesis of potential drug candidates for various therapeutic areas.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-fluoro-4-iodobenzaldehyde depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The halogen atoms can also participate in halogen bonding interactions, influencing the compound’s binding affinity and selectivity .
Comparación Con Compuestos Similares
2-Chloro-3-fluoro-4-iodobenzaldehyde can be compared with other halogen-substituted benzaldehydes, such as:
- 2-Chloro-4-fluorobenzaldehyde
- 2-Fluoro-4-iodobenzaldehyde
- 2-Chloro-6-fluoro-3-iodobenzaldehyde
These compounds share similar structural features but differ in the position and type of halogen substituents. The unique combination of chlorine, fluorine, and iodine in this compound imparts distinct reactivity and properties, making it valuable for specific synthetic applications .
Propiedades
Fórmula molecular |
C7H3ClFIO |
|---|---|
Peso molecular |
284.45 g/mol |
Nombre IUPAC |
2-chloro-3-fluoro-4-iodobenzaldehyde |
InChI |
InChI=1S/C7H3ClFIO/c8-6-4(3-11)1-2-5(10)7(6)9/h1-3H |
Clave InChI |
QGYZYCNWAXTOPA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1C=O)Cl)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(3-(4-Fluorobenzyl)bicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14774369.png)







![Ethyl 2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate](/img/structure/B14774428.png)
![N-hydroxy-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]prop-2-enamide;2-hydroxypropanoic acid](/img/structure/B14774432.png)


